molecular formula C73H98N20O19S2 B10787736 (3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid

Cat. No.: B10787736
M. Wt: 1623.8 g/mol
InChI Key: HIXQBZLWLJQGEA-AZUAFVNJSA-N
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Description

HS 014 acetate is a potent and selective melanocortin receptor antagonist. It is primarily known for its high affinity towards the melanocortin 4 receptor, with significant selectivity over other melanocortin receptors. This compound has been extensively studied for its effects on food intake and nociception in animal models .

Preparation Methods

The synthesis of HS 014 acetate involves multiple steps, including peptide synthesis and subsequent modifications. The synthetic route typically begins with the assembly of the peptide chain using solid-phase peptide synthesis.

Chemical Reactions Analysis

HS 014 acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

HS 014 acetate has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study melanocortin receptor interactions and signaling pathways.

    Biology: Investigated for its role in regulating food intake and energy homeostasis in animal models.

    Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.

    Industry: Utilized in the development of new pharmacological agents targeting melanocortin receptors

Mechanism of Action

HS 014 acetate exerts its effects by antagonizing the melanocortin 4 receptor. This receptor is involved in the regulation of food intake, energy expenditure, and pain perception. By blocking the receptor, HS 014 acetate increases food intake and modulates nociceptive responses in animal models. The molecular targets include the melanocortin 4 receptor and associated signaling pathways .

Comparison with Similar Compounds

HS 014 acetate is unique due to its high selectivity for the melanocortin 4 receptor compared to other melanocortin receptors. Similar compounds include:

HS 014 acetate stands out due to its potent and selective antagonism of the melanocortin 4 receptor, making it a valuable tool in research focused on this specific receptor.

Properties

Molecular Formula

C73H98N20O19S2

Molecular Weight

1623.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid

InChI

InChI=1S/C71H94N20O17S2.C2H4O2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95;1-2(3)4/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77);1H3,(H,3,4)/t46-,47-,48?,49-,50?,51-,52-,53?,54-,55-,56-;/m0./s1

InChI Key

HIXQBZLWLJQGEA-AZUAFVNJSA-N

Isomeric SMILES

CC(=O)NC1CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N.CC(=O)O

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N.CC(=O)O

Origin of Product

United States

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